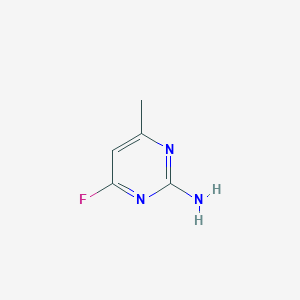

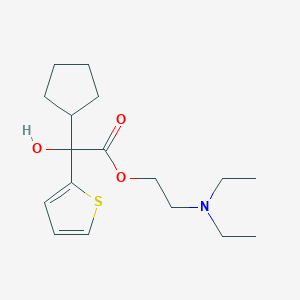

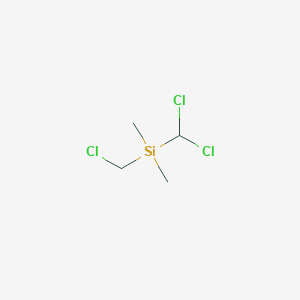

![molecular formula C22H30N2O3 B098930 二氮烯,双[4-(戊氧基)苯基],1-氧化物 CAS No. 19482-05-4](/img/structure/B98930.png)

二氮烯,双[4-(戊氧基)苯基],1-氧化物

描述

Diazene derivatives, specifically those with bis(diazeniumdiolate) structures, have been extensively studied due to their potential applications in various fields, including medicine and materials science. These compounds are known for their ability to release nitric oxide (NO) and exhibit antiproliferative activities against cancer cell lines . The synthesis of diazenes often involves diazotization reactions and coupling processes that yield compounds with diverse substituents and structural motifs .

Synthesis Analysis

The synthesis of aryl bis(diazeniumdiolates) involves the design and execution of reactions that allow for the release of NO. These compounds are synthesized as structural analogues of known prodrugs, such as PABA/NO, and have shown to be potent inducers of S-glutathionylation of cellular proteins . Similarly, the synthesis of aromatic diazenes with azulene moieties is achieved through diazotization of azulen-1-ylazo-phenylamines followed by coupling with azulene . The synthesis of bis(diazenyl) compounds also extends to the formation of 1,4-diazadienes through the reaction of diazonium salts with homopiperazine or other amines .

Molecular Structure Analysis

The molecular structures of diazene derivatives are characterized by their diazenyl groups and the substituents attached to them. X-ray diffraction analysis has been used to determine the solid-state structures of various diazene compounds, revealing nonplanar conformations and the presence of trans-isomers in the solid state . The molecular structure of asymmetric diazenes has also been characterized, showing that the conformation of the N=N groups is trans and that the substituents can influence the planarity of the molecule .

Chemical Reactions Analysis

Diazene compounds can undergo various chemical reactions, including oxidation and ring-closure reactions. Oxidation of diazenes can lead to benzylic substitution or C-azo bond breaking, depending on the substituents present . Ring-closure reactions have been observed in the presence of metal centers, leading to the formation of quinoxalines or cyclohexadiene systems . These reactions highlight the reactivity of diazenes and their potential for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of diazene derivatives are influenced by their molecular structure and the substituents present. These compounds exhibit photophysical properties, such as solid emission and optical bandgaps, which are relevant for their potential applications in materials science . The thermal and solubility properties of diazene-based polyurethanes have been characterized, indicating the presence of semi-crystalline and amorphous domains . The polarizability and hyperpolarizability of diazene compounds have also been assessed, suggesting their suitability for nonlinear optical materials .

科学研究应用

合成方法

- 二氮烯衍生物,包括类似于二氮烯、双[4-(戊氧基)苯基]、1-氧化物的化合物,已通过各种方法合成。例如,一项研究展示了通过硝基苄醇与葡萄糖反应合成含羟基烷基的偶氮苯,二氮烯、双[4-(戊氧基)苯基]、1-氧化物属于这一类 (Spesivaya、Lupanova、Konshina 和 Konshin,2022)。

化学性质和反应

- 已经研究了二氮烯衍生物的氧化,从而深入了解了它们的化学行为。例如,已经探索了 1-苯基-2-(4-甲基苯基)二氮烯的氧化,揭示了单电子转移过程和反应结果的见解 (Razus、Nitu、Pavel、Ciuculescu、Cîmpeanu、Stanciu 和 Power,2005)。

生物和医学应用

- 某些二氮烯化合物已显示出诱导细胞蛋白 S-谷胱甘酰化的潜力,并表现出抗增殖活性,表明它们可用于癌症研究和治疗。例如,芳基双(二氮烯二醇盐)显示出更高水平的一氧化氮释放和对癌细胞增殖的更好抑制 (Andrei、Maciag、Chakrapani、Citro、Keefer 和 Saavedra,2008)。

材料科学与工程

- 在材料科学领域,二氮烯衍生物用于合成具有特定性能的聚合物。例如,已经使用二氮烯单体合成了磺化聚三唑共聚物,展示了良好的溶解性、热稳定性和质子传导性,这对于燃料电池和其他技术中的应用非常重要 (Saha、Mukherjee、Singh 和 Banerjee,2017)。

晶体学和分子结构

- 二氮烯衍生物的晶体结构提供了对其分子排列和在晶体学中的潜在应用的见解。例如,研究已经探索了 4,4'-双(4-碘苯氨基甲基)偶氮苯等化合物的氢键片层,这是一种结构相关的化合物 (Glidewell、Low、Skakle 和 Wardell,2003)。

属性

IUPAC Name |

oxido-(4-pentoxyphenyl)-(4-pentoxyphenyl)iminoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O3/c1-3-5-7-17-26-21-13-9-19(10-14-21)23-24(25)20-11-15-22(16-12-20)27-18-8-6-4-2/h9-16H,3-8,17-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJMATSUHPOPLMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OCCCCC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19482-05-4 | |

| Record name | Diazene, 1,2-bis[4-(pentyloxy)phenyl]-, 1-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

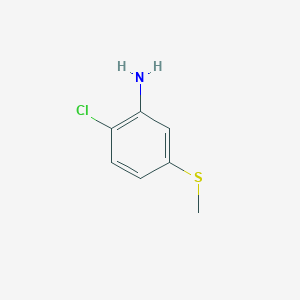

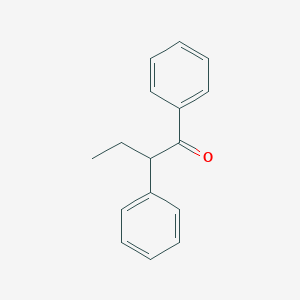

![N-[2-(1H-indol-3-yl)ethyl]-2-phenylacetamide](/img/structure/B98854.png)

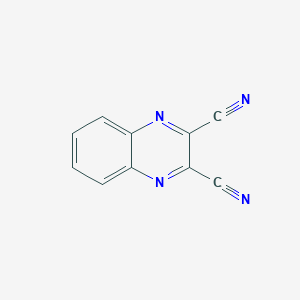

![4-Fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B98866.png)